molecular formula C16H12F3N3O2 B7640357 N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline

Cat. No. B7640357
M. Wt: 335.28 g/mol
InChI Key: BWDVFDIOOAGPOQ-UHFFFAOYSA-N
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Description

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline, also known as DAA-1106, is a chemical compound that has been extensively studied in scientific research. This compound belongs to the class of anilinophthalazines and has shown potential in various fields of research, including neuroscience, oncology, and immunology.

Mechanism of Action

The mechanism of action of N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline involves binding to the PBR and activating it. This activation leads to the inhibition of the production of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In addition, this compound inhibits angiogenesis by downregulating the expression of VEGF.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the brain, this compound has been shown to reduce neuroinflammation and improve cognitive function. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been shown to modulate the immune response by regulating the production of cytokines.

Advantages and Limitations for Lab Experiments

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied, which makes it a well-established compound for research. However, this compound also has some limitations. It has low solubility in water, which makes it difficult to use in some experiments. In addition, it has a short half-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for the research on N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline. In neuroscience, further studies are needed to explore the potential of this compound in the treatment of neuroinflammatory diseases, such as Alzheimer's and Parkinson's. In oncology, further studies are needed to explore the potential of this compound in combination with other chemotherapeutic agents. In immunology, further studies are needed to explore the potential of this compound in modulating the immune response in autoimmune diseases. In addition, further studies are needed to develop more soluble and stable derivatives of this compound.

Synthesis Methods

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline can be synthesized using a multi-step process that involves the reaction of 4-(difluoromethoxy)-3-fluoroaniline with 2-cyanophenylboronic acid, followed by the reaction with 1,3,4-oxadiazole-2-carboxylic acid, and then the reduction of the resulting intermediate. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline has been extensively studied in scientific research due to its potential in various fields. In neuroscience, this compound has been shown to bind to the peripheral benzodiazepine receptor (PBR), which is highly expressed in microglia and astrocytes. This binding leads to the activation of the PBR and subsequent anti-inflammatory effects. In oncology, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, this compound has been shown to modulate the immune response by regulating the production of cytokines.

properties

IUPAC Name

N-[[4-(difluoromethoxy)-3-fluorophenyl]methyl]-4-(1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2/c17-13-7-10(1-6-14(13)24-16(18)19)8-20-12-4-2-11(3-5-12)15-22-21-9-23-15/h1-7,9,16,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDVFDIOOAGPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)NCC3=CC(=C(C=C3)OC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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